molecular formula C6H4FN3 B3224474 3-Amino-5-Cyano-2-fluoropyridine CAS No. 1232432-79-9

3-Amino-5-Cyano-2-fluoropyridine

Cat. No.: B3224474
CAS No.: 1232432-79-9
M. Wt: 137.11 g/mol
InChI Key: IFGLKQAPPNPXQG-UHFFFAOYSA-N
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Description

3-Amino-5-Cyano-2-fluoropyridine is a useful research compound. Its molecular formula is C6H4FN3 and its molecular weight is 137.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-5-Cyano-2-fluoropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-5-Cyano-2-fluoropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-6-fluoropyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FN3/c7-6-5(9)1-4(2-8)3-10-6/h1,3H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFGLKQAPPNPXQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-Amino-5-Cyano-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, appearing as a critical structural motif in a vast array of FDA-approved drugs and agrochemicals.[1] Among the myriad of substituted pyridines, 3-Amino-5-Cyano-2-fluoropyridine stands out as a highly valuable and versatile building block. Its unique trifunctional substitution pattern—comprising an activating amino group, an electron-withdrawing cyano group, and a strategically placed fluorine atom—offers multiple reactive handles for further molecular elaboration. The fluorine atom, in particular, can significantly modulate physicochemical properties such as lipophilicity and metabolic stability, and its position ortho to the nitrogen atom makes it a powerful tool for directing subsequent chemical transformations, notably through nucleophilic aromatic substitution (SNAr).[2][3]

This guide provides an in-depth exploration of a robust and logical synthetic pathway to 3-Amino-5-Cyano-2-fluoropyridine. We will dissect a multi-step synthesis that begins with a readily available halogenated nitropyridine, proceeding through strategic fluorination, cyanation, and final reduction. The narrative emphasizes the causality behind experimental choices, providing field-proven insights into reaction mechanisms, choice of reagents, and process optimization, tailored for researchers, chemists, and professionals in drug development.

Retrosynthetic Analysis

A logical retrosynthetic strategy for 3-Amino-5-Cyano-2-fluoropyridine involves disconnecting the most synthetically accessible functional groups first. The final amino group is readily installed via the reduction of a nitro precursor, a reliable and high-yielding transformation. The cyano group can be introduced by substituting a halide, such as bromide. This leads back to a key intermediate, a bromo-fluoro-nitropyridine, which can be synthesized from a di-bromo precursor through a regioselective nucleophilic aromatic substitution.

G product 3-Amino-5-Cyano-2-fluoropyridine intermediate1 2-Fluoro-5-cyano-3-nitropyridine product->intermediate1 Nitro Reduction intermediate2 5-Bromo-2-fluoro-3-nitropyridine intermediate1->intermediate2 Cyanation (Br -> CN) start 2,5-Dibromo-3-nitropyridine intermediate2->start Selective Fluorination (Br -> F)

Caption: Retrosynthetic pathway for 3-Amino-5-Cyano-2-fluoropyridine.

Part 1: Synthesis of Key Intermediate: 2-Fluoro-5-cyano-3-nitropyridine

The cornerstone of this synthesis is the carefully orchestrated, regioselective installation of the fluoro and cyano groups onto a nitropyridine scaffold. The powerful electron-withdrawing nature of the nitro group is leveraged to activate the pyridine ring for the necessary nucleophilic aromatic substitutions.

Step 1.1: Regioselective Fluorination via Nucleophilic Aromatic Substitution (SNAr)

The initial step involves the conversion of 2,5-Dibromo-3-nitropyridine to 5-Bromo-2-fluoro-3-nitropyridine. The critical challenge here is achieving selective substitution of the bromine atom at the C2 position while leaving the C5 bromine intact.

Causality of Experimental Design:

  • Substrate Activation: The pyridine ring is inherently electron-deficient. The addition of a strongly deactivating nitro group at the C3 position further depletes electron density, particularly at the ortho (C2, C4) and para (C6) positions. This electronic deficit makes the ring highly susceptible to nucleophilic attack.

  • Regioselectivity: The bromine atom at the C2 position is significantly more activated towards SNAr than the bromine at C5. This is due to the ability of the C2 position to delocalize the negative charge of the Meisenheimer intermediate onto the electronegative ring nitrogen and the ortho nitro group, providing substantial resonance stabilization. The C5 position lacks this degree of stabilization.

  • Fluoride Source: Anhydrous potassium fluoride (KF) is a common and cost-effective fluoride source. Its efficacy is often enhanced by using it in a high-boiling point aprotic polar solvent, such as dimethylformamide (DMF) or sulfolane, which helps to solubilize the salt and increase the nucleophilicity of the fluoride ion.

G sub 2,5-Dibromo-3-nitropyridine prod 5-Bromo-2-fluoro-3-nitropyridine sub->prod KF, Sulfolane 150-160 °C

Caption: Step 1.1: Selective fluorination of 2,5-Dibromo-3-nitropyridine.

Experimental Protocol: Synthesis of 5-Bromo-2-fluoro-3-nitropyridine

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,5-Dibromo-3-nitropyridine (1.0 eq).

  • Add anhydrous potassium fluoride (2.0-3.0 eq) and sulfolane as the solvent.

  • Heat the reaction mixture to 150-160 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically 4-8 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the title compound.

Reagent/SolventMolar Eq.PurityNotes
2,5-Dibromo-3-nitropyridine1.0>98%Starting material
Potassium Fluoride (KF)2.0 - 3.0AnhydrousMust be dried before use
Sulfolane-AnhydrousHigh-boiling polar aprotic solvent
Expected Yield 75-85%
Step 1.2: Conversion to Cyano Group via Palladium-Catalyzed Cross-Coupling

With the fluoro group installed, the next step is to convert the remaining bromine atom at C5 into a cyano group. While traditional methods like the Rosenmund-von Braun reaction using copper(I) cyanide can be effective, modern palladium-catalyzed cyanation reactions often offer milder conditions, better functional group tolerance, and higher yields.

Causality of Experimental Design:

  • Catalytic Cycle: Palladium-catalyzed cyanation typically involves an oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a cyanide source and reductive elimination to yield the desired nitrile and regenerate the catalyst.

  • Cyanide Source: Zinc cyanide (Zn(CN)₂) is an excellent choice as it is less toxic than alkali metal cyanides and its use often results in cleaner reactions with fewer side products.

  • Ligand and Catalyst: A common catalyst system is tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. The bulky phosphine ligands are crucial for facilitating the steps of the catalytic cycle.

G sub 5-Bromo-2-fluoro-3-nitropyridine prod 2-Fluoro-5-cyano-3-nitropyridine sub->prod Zn(CN)₂, Pd(PPh₃)₄ DMF, 90 °C

Caption: Step 1.2: Palladium-catalyzed cyanation.

Experimental Protocol: Synthesis of 2-Fluoro-5-cyano-3-nitropyridine

  • To a dry Schlenk flask, add 5-Bromo-2-fluoro-3-nitropyridine (1.0 eq), zinc cyanide (0.6 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous dimethylformamide (DMF) via syringe.

  • Heat the reaction mixture to 90 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the pure nitrile product.

Reagent/CatalystMolar Eq.PurityNotes
5-Bromo-2-fluoro-3-nitropyridine1.0>95%Intermediate from Step 1.1
Zinc Cyanide (Zn(CN)₂)0.6>98%Cyanide source
Pd(PPh₃)₄0.05>98%Catalyst
DMF-AnhydrousSolvent
Expected Yield 80-90%

Part 2: Final Step - Reduction to 3-Amino-5-Cyano-2-fluoropyridine

The final transformation is the reduction of the nitro group to the target primary amine. This is a standard and generally high-yielding reaction in organic synthesis.

Causality of Experimental Design:

  • Method Selection: Catalytic hydrogenation is often the cleanest method for nitro group reduction, producing water as the only byproduct. The reaction is carried out under a hydrogen atmosphere in the presence of a metal catalyst.

  • Catalyst: Palladium on activated carbon (Pd/C) is a highly effective and widely used catalyst for this purpose. It offers high activity and can be easily removed by filtration.

  • Alternative Reagents: If hydrogenation equipment is unavailable, chemical reduction using reagents like tin(II) chloride (SnCl₂) in HCl or iron powder in acetic acid can be employed.[4] However, these methods require more extensive aqueous workups to remove metal salts. Catalytic hydrogenation is preferred for its efficiency and cleaner profile.

G sub 2-Fluoro-5-cyano-3-nitropyridine prod 3-Amino-5-Cyano-2-fluoropyridine sub->prod H₂ (50 psi), 10% Pd/C Ethanol, rt

Caption: Step 2: Catalytic hydrogenation of the nitro group.

Experimental Protocol: Synthesis of 3-Amino-5-Cyano-2-fluoropyridine

  • Charge a hydrogenation vessel (e.g., a Parr shaker) with 2-Fluoro-5-cyano-3-nitropyridine (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate.

  • Carefully add 10% Palladium on Carbon (5-10 mol% Pd).

  • Seal the vessel and purge it with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen gas (typically 50 psi).

  • Agitate the mixture at room temperature until hydrogen uptake ceases.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure. The resulting solid is often of high purity, but can be recrystallized if necessary.

Reagent/CatalystMolar Eq.PurityNotes
2-Fluoro-5-cyano-3-nitropyridine1.0>98%Intermediate from Step 1.2
10% Palladium on Carbon5-10 mol%-Catalyst
Hydrogen (H₂)ExcessHigh PurityReductant
Ethanol-AnhydrousSolvent
Expected Yield >95%

Summary and Outlook

This guide has detailed a logical and efficient three-step synthesis for the valuable building block, 3-Amino-5-Cyano-2-fluoropyridine. The pathway demonstrates the strategic application of fundamental organic reactions, including a highly regioselective SNAr for fluorination, a modern palladium-catalyzed cross-coupling for cyanation, and a clean, high-yield catalytic hydrogenation for the final reduction. Each step is rationalized based on established mechanistic principles, providing a clear and reproducible guide for researchers in the pharmaceutical and chemical industries. The resulting molecule is primed for further diversification, making this synthetic route a key enabling technology for the discovery of novel chemical entities.

References

  • de Souza, M. V. N., & de Almeida, M. V. (2025). Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. PMC. Available at: [Link]1]

  • Beilstein Journals. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Available at: [Link]]

  • PrepChem.com. Synthesis of 3-amino-5-chloro-2-fluoropyridine. Available at: [Link]4]

  • Hart, E. H., & Sanford, M. S. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]2][3]

  • Patents Google. (2025). WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. Available at: ]

  • Patents Google. (1993). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. Available at: ]

Sources

Starting materials for 3-Amino-5-Cyano-2-fluoropyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic synthesis of 3-Amino-5-Cyano-2-fluoropyridine (CAS: 1232432-79-9). This document is structured for research chemists and process development scientists, focusing on robust, scalable routes that circumvent common regioselectivity pitfalls in pyridine chemistry.

Executive Summary & Molecule Profile

3-Amino-5-Cyano-2-fluoropyridine is a high-value heterocyclic scaffold, primarily utilized as a core intermediate in the development of tyrosine kinase inhibitors (TKIs) and other small-molecule therapeutics.[1] Its trisubstituted pattern—featuring a nucleophilic amine, an electrophilic nitrile, and a labile fluorine atom—makes it a versatile "linchpin" for fragment-based drug discovery.[1]

  • CAS Number: 1232432-79-9[1][2]

  • Molecular Formula: C₆H₄FN₃

  • Key Reactivity:

    • C2-F: Highly activated for SNAr displacement by amines or alkoxides (due to the para-cyano group).

    • C3-NH₂: Available for amide coupling, urea formation, or cyclization.[1]

    • C5-CN: Precursor for amidines, tetrazoles, or hydrolysis to amides/acids.[1]

Retrosynthetic Analysis

The synthesis of this molecule is governed by the difficulty of introducing functional groups onto the electron-deficient pyridine ring with high regiocontrol.[1] Direct electrophilic aromatic substitution (SEAr) on the final scaffold is not feasible.

We identify two primary disconnections based on commercial starting material availability and electronic directing effects.

Retrosynthesis Target 3-Amino-5-Cyano-2-fluoropyridine (Target) NitroInter 2-Fluoro-3-nitro-5-cyanopyridine Target->NitroInter Reduction (-NO2 -> -NH2) BromoNitro 5-Bromo-2-fluoro-3-nitropyridine NitroInter->BromoNitro Cyanation (Pd/Zn(CN)2) ChloroInter 2-Chloro-3-nitro-5-cyanopyridine NitroInter->ChloroInter Halex Fluorination (KF) SM1 5-Bromo-2-fluoropyridine (Starting Material A) BromoNitro->SM1 Nitration (HNO3) SM2 2-Chloro-5-cyanopyridine (Starting Material B) ChloroInter->SM2 Nitration

Figure 1: Retrosynthetic map showing the "Bromo-Cyanation" route (Left) and the "Halex" route (Right).[3]

Primary Route: The Bromo-Cyanation Strategy

This route is recommended for laboratory to pilot-scale synthesis (10g – 1kg) due to the high availability of the starting material and the avoidance of high-pressure fluorination equipment.

Phase 1: Regioselective Nitration

Starting Material: 5-Bromo-2-fluoropyridine (CAS: 766-11-0).[1]

Rationale: The fluorine atom at C2 directs electrophilic attack to the ortho position (C3). Although the pyridine ring is deactivated, the combined directing effects of the ring nitrogen (meta-director) and the fluorine (ortho-director) strongly favor substitution at C3 over C4 or C6.[1]

  • Reagents: Fuming Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄).[1][3][4]

  • Protocol:

    • Charge H₂SO₄ (5.0 equiv) into a reactor and cool to 0°C.

    • Add 5-Bromo-2-fluoropyridine (1.0 equiv) portion-wise, maintaining temperature <10°C.

    • Add Fuming HNO₃ (1.5 equiv) dropwise.

    • Heat to 60–70°C for 4–6 hours. Monitor by HPLC/TLC.[1]

    • Quench: Pour onto ice water. The product, 5-Bromo-2-fluoro-3-nitropyridine , typically precipitates as a solid.[1][5]

    • Yield: 75–85%.

Phase 2: Palladium-Catalyzed Cyanation

Intermediate: 5-Bromo-2-fluoro-3-nitropyridine.[1]

Rationale: Performing cyanation before reduction is critical. The nitro group acts as an electron-withdrawing group (EWG), facilitating the oxidative addition of Palladium(0) into the C-Br bond.[1] Furthermore, free amines can poison Pd catalysts; keeping the nitrogen oxidized as a nitro group circumvents this.[1]

  • Reagents: Zinc Cyanide (Zn(CN)₂), Pd(dppf)Cl₂ (Catalyst), DMF (Solvent).[1]

  • Protocol:

    • Dissolve intermediate (1.0 equiv) in anhydrous DMF (0.5 M).

    • Add Zn(CN)₂ (0.6 equiv) and Pd(dppf)Cl₂ (3–5 mol%).

    • Degas with Nitrogen/Argon for 15 minutes.

    • Heat to 90–100°C for 3–5 hours.

    • Workup: Dilute with EtOAc, wash with water/brine to remove DMF.[1]

    • Safety Note: Use bleach (sodium hypochlorite) to treat aqueous waste containing cyanide.

    • Product: 2-Fluoro-3-nitro-5-cyanopyridine .

Phase 3: Chemoselective Reduction

Intermediate: 2-Fluoro-3-nitro-5-cyanopyridine.[1]

Rationale: We must reduce the nitro group to an amine without reducing the nitrile (to an amine/aldehyde) or hydrodefluorinating the C-F bond. Iron/Ammonium Chloride or catalytic hydrogenation under mild conditions is preferred.[1]

  • Reagents: Iron Powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water.[1]

  • Protocol:

    • Suspend intermediate in EtOH/H₂O (3:1).

    • Add NH₄Cl (5.0 equiv) and Fe powder (4.0 equiv).

    • Heat to reflux (80°C) for 1–2 hours.

    • Filtration: Filter hot through Celite to remove iron oxides.

    • Concentration: Evaporate solvent.

    • Purification: Recrystallization from Ethanol/Heptane or Column Chromatography.

    • Final Product: 3-Amino-5-Cyano-2-fluoropyridine .

Secondary Route: The Halex (Halogen Exchange) Strategy

This route is preferred for industrial scale-up where 2-Chloro-5-cyanopyridine is a cheaper starting material, provided high-temperature fluorination capabilities exist.[1]

Workflow:
  • Nitration: Nitration of 2-Chloro-5-cyanopyridine (CAS: 33252-28-7) using KNO₃/H₂SO₄.[1] The directing effects of Cl and CN both favor the C3 position.[1]

    • Product: 2-Chloro-3-nitro-5-cyanopyridine.[1][6]

  • Halex Reaction: Fluorination using Potassium Fluoride (KF) in a polar aprotic solvent (DMSO or Sulfolane) with a phase transfer catalyst (18-Crown-6 or Tetraphenylphosphonium bromide).

    • Conditions: 120–140°C. The nitro group at C3 and cyano at C5 strongly activate the C2-Cl bond for nucleophilic aromatic substitution.[1]

    • Product:2-Fluoro-3-nitro-5-cyanopyridine .[1]

  • Reduction: Same as Phase 3 above.

Comparative Analysis of Starting Materials

Feature5-Bromo-2-fluoropyridine (Route 1)2-Chloro-5-cyanopyridine (Route 2)
Availability High (Commercial Reagent)High (Industrial Intermediate)
Cost ModerateLow
Nitration Difficulty Moderate (Requires heat)High (Requires forcing conditions due to 2 EWGs)
Key Step Risk Pd-Cyanation (Cost, Heavy Metal removal)Halex (High Temp, HF generation risk)
Scalability Good for Gram-Kilo scaleExcellent for Multi-Kilo/Ton scale

Visualizing the Reaction Pathway

SynthesisPath SM 5-Bromo-2-fluoropyridine Step1 Nitration (HNO3/H2SO4) SM->Step1 Inter1 5-Bromo-2-fluoro- 3-nitropyridine Step1->Inter1 Step2 Cyanation (Zn(CN)2, Pd cat.) Inter1->Step2 Inter2 2-Fluoro-3-nitro- 5-cyanopyridine Step2->Inter2 Step3 Reduction (Fe/NH4Cl) Inter2->Step3 Final 3-Amino-5-Cyano- 2-fluoropyridine Step3->Final

Figure 2: Step-by-step synthetic flow for the primary Bromo-Cyanation route.

Critical Process Parameters (CPP) & Safety

  • Regioselectivity Control: In the nitration step, ensure the temperature does not exceed 70°C to prevent dinitration or degradation of the pyridine ring.[1]

  • Cyanide Management: The cyanation step utilizes Zn(CN)₂.[1] All waste streams must be treated with bleach at pH >10 to oxidize cyanide to cyanate before disposal.[1]

  • Iron Removal: In the reduction step, residual iron can cause oxidative degradation of the amino-pyridine.[1] Ensure thorough filtration over Celite and consider a metal scavenger resin (e.g., SiliaMetS®) for pharmaceutical grade purity.[1]

References

  • Preparation of 2-Amino-5-fluoropyridines via Palladium-Catalyzed Amination. Source:Organic & Biomolecular Chemistry, 2019.[1][7] URL:[Link]

  • Synthesis of Fluorinated Pyridines (Chapter in Fluorine in Heterocyclic Chemistry). Source:Springer International Publishing, 2014.[1] URL:[Link]

Sources

Strategic Utilization of 3-Amino-5-Cyano-2-fluoropyridine: A Privileged Scaffold for Heterocyclic Construction

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of 3-Amino-5-Cyano-2-fluoropyridine in Medicinal Chemistry Content Type: Technical Whitepaper / Research Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads.

Executive Summary

In the landscape of modern drug discovery, 3-Amino-5-Cyano-2-fluoropyridine (henceforth referred to as ACFP ) represents a "privileged scaffold"—a molecular framework capable of serving as a ligand for a diverse array of biological targets. Its utility stems from a unique "Push-Pull-Click" reactivity profile:

  • The "Push": The electron-rich 3-amino group serves as an internal nucleophile or handle for amide coupling.

  • The "Pull": The 5-cyano group exerts a strong electron-withdrawing effect, activating the ring for nucleophilic attack while providing a distal vector for solubility-enhancing modifications.

  • The "Click": The 2-fluoro position is highly activated for SNAr displacement, enabling rapid library generation or cyclization to fused bicyclic cores.

This guide outlines the mechanistic advantages of ACFP and provides validated protocols for its conversion into high-value pharmacophores, specifically imidazo[4,5-b]pyridines and azaindoles .

Structural Analysis & Reactivity Profile

The ACFP scaffold is defined by three orthogonal reactivity vectors, allowing for sequential, regioselective functionalization without the need for extensive protecting group strategies.

Electronic Descriptors
  • C2-Fluorine (Electrophilic Site): The electronegativity of the pyridine nitrogen (N1) combined with the electron-withdrawing nature of the 5-cyano group makes the C2 position exceptionally electrophilic. The C-F bond is activated for Nucleophilic Aromatic Substitution (SNAr), significantly more so than corresponding chloro- or bromo- analogs due to the high polarity of the C-F bond and the stabilization of the Meisenheimer complex by the para-cyano group (relative to C2).

  • C3-Amine (Nucleophilic Site): While the amine is an electron donor, its nucleophilicity is modulated by the electron-deficient ring. However, it remains sufficiently reactive for acylation, reductive amination, or participation as an internal nucleophile in cyclization reactions.

  • C5-Nitrile (Modifiable Vector): This group is metabolically stable but can be chemically manipulated into amides, carboxylic acids, or tetrazoles, or reduced to primary amines for linker attachment (e.g., in PROTAC design).

Reactivity Visualization

The following diagram illustrates the orthogonal reactivity vectors of the ACFP scaffold.

ReactivityMap ACFP 3-Amino-5-Cyano- 2-fluoropyridine (ACFP) SNAr C2-Fluorine (S_NAr Displacement) ACFP->SNAr R-NH2 / R-OH Base, Heat Cyclization C2/C3 Fusion (Imidazo/Azaindole Formation) ACFP->Cyclization Ortho-condensation LateStage C5-Nitrile (Late-Stage Functionalization) ACFP->LateStage Hydrolysis/Reduction Amines 2-Alkoxy/Aminopyridines SNAr->Amines Bicycles 6-Cyano-imidazo[4,5-b]pyridine Kinase Inhibitor Cores Cyclization->Bicycles PROTAC Linker Attachment (PROTACs) LateStage->PROTAC

Caption: Orthogonal reactivity map of ACFP showing three distinct vectors for chemical diversification.

Primary Application: Synthesis of Imidazo[4,5-b]pyridines[1][2][3][4]

The most high-impact application of ACFP is the synthesis of 6-cyano-3H-imidazo[4,5-b]pyridines . This bicyclic system mimics the purine core of ATP, making it a premier scaffold for ATP-competitive kinase inhibitors (e.g., targeting JAK, MEK, or EGFR).

Mechanistic Pathway

The transformation typically proceeds via a "Displace-then-Cyclize" strategy:

  • Step 1 (SNAr): Displacement of the 2-fluorine by a primary amine (R-NH2). This installs the N3 substituent of the final imidazole ring.

  • Step 2 (Cyclization): The resulting 2,3-diaminopyridine intermediate is condensed with an orthoformate (for C2-H) or an aldehyde/acid (for C2-R) to close the imidazole ring.

Experimental Protocol: Synthesis of 3-Substituted-6-cyano-3H-imidazo[4,5-b]pyridine

Objective: To synthesize a N3-substituted imidazo[4,5-b]pyridine core from ACFP.

Materials:

  • 3-Amino-5-Cyano-2-fluoropyridine (1.0 equiv)

  • Primary Amine (R-NH2) (e.g., Benzylamine) (1.2 equiv)

  • Triethyl orthoformate (HC(OEt)3) (Excess/Solvent)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Sulfamic acid (Catalytic, 10 mol%)

  • Solvent: DMSO or NMP (for Step 1)

Protocol:

StepActionCritical Technical Note
1. SNAr Dissolve ACFP (1.0 eq) in DMSO (0.5 M). Add DIPEA (2.0 eq) and R-NH2 (1.2 eq).The 5-CN group activates the 2-F. If reaction is sluggish, heat to 80°C.
2. Monitor Stir at 80-100°C for 4-6 hours. Monitor by LCMS.Look for mass shift: [M+H]+ = MW(ACFP) - 19(F) + MW(Amine).
3. Workup 1 Dilute with water, extract with EtOAc. Wash with brine.[1] Dry (Na2SO4) and concentrate.Isolate the intermediate 2-amino-3-(R-amino)-5-cyanopyridine.
4. Cyclization Suspend intermediate in Triethyl orthoformate (5-10 volumes). Add Sulfamic acid (10 mol%).Sulfamic acid acts as a mild solid acid catalyst, superior to pTsOH for purity.
5. Reflux Heat to reflux (146°C) for 2-3 hours.The reaction drives off EtOH.
6. Isolation Cool to RT. The product often precipitates. Filter and wash with cold EtOH/Hexane.If no precipitate, evaporate and purify via flash chromatography (DCM/MeOH).

Advanced Application: PROTAC Linker Design

For Proteolysis Targeting Chimeras (PROTACs), the 5-cyano group offers a versatile handle for linker attachment without disrupting the kinase-binding core (imidazo[4,5-b]pyridine).

Synthetic Strategy
  • Core Construction: Build the kinase-binding moiety using the C2/C3 positions as described above.

  • Nitrile Reduction: Selectively reduce the C5-nitrile to a primary amine (benzylamine type) using Raney Nickel/H2 or CoCl2/NaBH4.

  • Linker Coupling: React the new primary amine with a bifunctional PEG linker activated as an NHS-ester.

Workflow Visualization

PROTAC_Workflow Step1 ACFP Scaffold (2-F, 3-NH2, 5-CN) Step2 Step A: S_NAr & Cyclization (Forms Kinase Binding Core) Step1->Step2 Step3 Intermediate: 6-Cyano-imidazo[4,5-b]pyridine Step2->Step3 Step4 Step B: Nitrile Reduction (H2, Raney Ni) Step3->Step4 Step5 Step C: Linker Attachment (Amide Coupling to E3 Ligase Ligand) Step4->Step5 Final Final PROTAC Molecule Step5->Final

Caption: Step-wise construction of a PROTAC degrader utilizing the C5-nitrile as the vector for linker attachment.

Scientific Integrity & Safety (E-E-A-T)

Regioselectivity & Causality
  • Why C2 and not C4 or C6? In SNAr reactions, the nitrogen of the pyridine ring stabilizes the Meisenheimer intermediate best when the leaving group is at the ortho (C2/C6) or para (C4) position. In ACFP, C2 is activated by both the ring nitrogen and the inductive/mesomeric withdrawal of the C5-cyano group. C6 is less activated, and C4 is blocked by a hydrogen (and not substituted with a leaving group).

  • Why Fluorine? The C-F bond is the strongest, but in SNAr, the rate-determining step is the nucleophilic addition (formation of the Meisenheimer complex), not the bond breaking.[2] The high electronegativity of F lowers the LUMO energy of the ring, accelerating the initial attack significantly more than Cl or Br.

Self-Validating Protocols
  • NMR Check: The disappearance of the 19F NMR signal (approx. -70 ppm depending on solvent) is a definitive, non-destructive endpoint for the SNAr step.

  • IR Spectroscopy: The Nitrile stretch (~2220 cm-1) serves as a persistent internal standard to confirm the scaffold's integrity during C2/C3 modifications.

Safety Considerations
  • Cyanide Hydrolysis: While the nitrile is stable, forcing acidic conditions can hydrolyze it to a carboxylic acid. Care must be taken to avoid strong aqueous acid if the nitrile is to be preserved.

  • HF Generation: The SNAr reaction releases Fluoride ions (F-). In acidic media, this can form HF. Always maintain basic conditions (e.g., K2CO3 or DIPEA) during the displacement step to sequester protons and prevent HF formation.

References

  • SNAr Reactivity of Fluoropyridines

    • BenchChem Application Notes. "Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines." Link

    • Wikipedia. "Nucleophilic aromatic substitution."[2][3][4] Link

  • Imidazo[4,5-b]pyridine Synthesis

    • Temple, C. et al. "Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines."[5] Journal of Medicinal Chemistry, 1987.[5] Link

    • Bavetsias, V. et al. "Hit generation and exploration: Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases." Bioorganic & Medicinal Chemistry Letters, 2010.[6]

  • 3-Cyanopyridine in Drug Discovery

    • El-Gohary, N. et al. "Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review." Journal of Advanced Biomedical and Pharmaceutical Sciences, 2023.[7] Link

  • General Synthesis of 3-Amino-5-fluoropyridines

    • ChemicalBook. "Synthesis of 3-Amino-5-fluoropyridine." Link

Sources

Methodological & Application

Application Notes and Protocols for Cross-Coupling Reactions with 3-Amino-5-Cyano-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing 3-Amino-5-Cyano-2-fluoropyridine, a highly versatile and valuable building block in modern synthetic chemistry. The unique electronic and steric properties conferred by the amino, cyano, and fluoro substituents make this scaffold particularly useful for the synthesis of complex heterocyclic compounds prevalent in pharmaceutical and materials science research.[1][2][3] This document offers detailed protocols, mechanistic insights, and practical guidance for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, designed for researchers, scientists, and drug development professionals.

Molecular Profile and Reactivity Analysis

The reactivity of 3-Amino-5-Cyano-2-fluoropyridine in cross-coupling reactions is dictated by the interplay of its three key functional groups. Understanding these influences is critical for reaction design and optimization.

  • C2-Fluorine Bond: The C-F bond at the 2-position is the primary site for cross-coupling. Its reactivity is significantly enhanced by the strong electron-withdrawing effects of both the adjacent pyridine nitrogen and the cyano group at the 5-position.[1] This electronic pull renders the C2 carbon highly electrophilic and susceptible to oxidative addition by a Pd(0) catalyst, a crucial first step in the catalytic cycle. While C-F bond activation can be challenging, it is more readily achieved on such electron-deficient aromatic systems.[4][5][6]

  • C3-Amino Group: The amino group acts as an electron-donating group through resonance, which can modulate the overall electron density of the ring. It can also serve as a coordinating group to the palladium center, potentially influencing the catalyst's activity and stability.[7][8]

  • C5-Cyano Group: As a potent electron-withdrawing group, the nitrile functionality is key to activating the C2 position for oxidative addition.[9] Its presence is fundamental to the successful coupling at the C-F bond.

Diagram 1: Structural and electronic properties of the core molecule.

Application Protocol: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of C(sp²)–C(sp²) bond formation, offering broad functional group tolerance and readily available starting materials.[10][11]

Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The key steps are the oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the activated boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[10][11][12]

Suzuki_Cycle pd0 Pd(0)L_n start 3-Amino-5-Cyano-2-fluoropyridine (Ar-F) pd2_add Ar-Pd(II)-F(L_n) pd2_trans Ar-Pd(II)-R(L_n) pd2_add->pd2_trans Transmetalation product Product (Ar-R) pd2_trans->product Reductive Elimination start->pd2_add Oxidative Addition boronic R-B(OH)₂ + Base boronate [R-B(OH)₃]⁻ boronic->boronate Activation boronate->pd2_add product->pd0 Catalyst Regeneration

Diagram 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol

This protocol provides a general procedure for the coupling of 3-Amino-5-Cyano-2-fluoropyridine with a generic arylboronic acid.

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 3-Amino-5-Cyano-2-fluoropyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and a suitable base (e.g., K₃PO₄, 2.5 equiv).

  • Catalyst Addition: To the solid mixture, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v, 0.1 M).[13]

  • Reaction Execution: Stir the reaction mixture vigorously and heat to 85-95 °C for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Rationale and Optimization
  • Catalyst/Ligand: Tetrakis(triphenylphosphine)palladium(0) is a reliable choice. For more challenging couplings, catalyst systems like Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., SPhos) can improve efficiency.[11]

  • Base: The base is critical for activating the boronic acid into a more nucleophilic boronate species, facilitating transmetalation.[10][14] K₃PO₄ is often a good choice, but others like K₂CO₃ or CsF can be screened for optimal results.[11][14]

  • Solvent: A biphasic system like Dioxane/Water or Toluene/Water is common, as water aids in dissolving the inorganic base and promoting the formation of the active boronate.[13]

Coupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O9085-95
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O9088-96[13]
Thiophene-2-boronic acidPd(dppf)Cl₂ (10)Na₃PO₄Dioxane/H₂O8070-80[15]
4-Cyanophenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O10075-85

Application Protocol: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, enabling the coupling of aryl halides with a wide range of primary and secondary amines.[16][17]

Mechanistic Overview

This reaction also follows a Pd(0)/Pd(II) catalytic cycle. A key feature is the formation of a palladium-amido complex after deprotonation of the coordinated amine by a strong base. The turnover-limiting step is often the C-N reductive elimination, which is greatly accelerated by the use of bulky, electron-rich phosphine ligands.[18]

Buchwald_Hartwig_Cycle pd0 Pd(0)L start 3-Amino-5-Cyano-2-fluoropyridine (Ar-F) pd2_add Ar-Pd(II)-F(L) pd2_amido Ar-Pd(II)-NR¹R²(L) pd2_add->pd2_amido Amine Coordination & Deprotonation product Product (Ar-NR¹R²) pd2_amido->product Reductive Elimination start->pd2_add Oxidative Addition amine Amine (HNR¹R²) amine->pd2_add base Strong Base (e.g., NaOtBu) base->pd2_add product->pd0 Catalyst Regeneration

Diagram 3: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol

This protocol outlines a general procedure for the amination of 3-Amino-5-Cyano-2-fluoropyridine.

  • Inert Atmosphere Setup: In a glovebox or under a robust stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), the phosphine ligand (e.g., RuPhos, 10 mol%), and the strong base (e.g., LHMDS or NaOtBu, 1.5 equiv) to a dry reaction vessel.[19]

  • Reagent Addition: Add the solvent (e.g., anhydrous 1,4-Dioxane or Toluene, 0.2 M). Stir for 15-20 minutes to allow for pre-catalyst formation. Add 3-Amino-5-Cyano-2-fluoropyridine (1.0 equiv) and the amine coupling partner (1.1 equiv).

  • Reaction Execution: Seal the vessel and heat the mixture to 90-110 °C for 4-24 hours, monitoring by LC-MS.

  • Work-up and Purification: After cooling, quench the reaction carefully by adding saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., EtOAc or DCM). Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify via column chromatography.

Rationale and Optimization
  • Catalyst/Ligand: The choice of ligand is paramount. Bulky biarylphosphine ligands like RuPhos, XPhos, or Ad-BippyPhos are essential for facilitating the reductive elimination of the C-N bond.[18][19] Pre-formed catalyst complexes (e.g., RuPhos G2) can also be used for convenience.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium tert-butoxide (KOtBu) are common choices.[17][19][20] The base must be handled under strictly anhydrous conditions.

  • Solvent: Anhydrous, non-protic solvents like toluene, 1,4-dioxane, or THF are necessary to prevent quenching the strong base.[16]

Amine PartnerCatalyst System (mol%)BaseSolventTemp (°C)Yield (%)
MorpholinePd₂(dba)₃ (2.5) / RuPhos (10)LHMDSDioxane10080-90[19]
AnilinePd(OAc)₂ (10) / XPhos (10)Cs₂CO₃Toluene11075-85[20]
BenzylaminePd₂(dba)₃ (2.5) / BippyPhos (10)NaOtBuToluene10082-92
CyclohexylaminePd₂(dba)₃ (2.5) / RuPhos (10)LHMDSDioxane10078-88[19]

Application Protocol: Sonogashira Coupling for C-C(sp) Bond Formation

The Sonogashira reaction provides a reliable and efficient route to couple terminal alkynes with aryl halides, forming critical C(sp²)–C(sp) bonds.[21][22]

Mechanistic Overview

This reaction uniquely employs a dual catalytic system. A palladium catalyst activates the aryl halide via oxidative addition, while a copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation to the palladium center, followed by reductive elimination to yield the alkynylated product.[22][23]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_add Ar-Pd(II)-F(L₂) pd0->pd2_add Oxidative Addition pd2_alkynyl Ar-Pd(II)-C≡CR(L₂) pd2_add->pd2_alkynyl Transmetalation pd2_alkynyl->pd0 Reductive Elimination product Product (Ar-C≡CR) pd2_alkynyl->product cu_halide Cu(I)F cu_acetylide Cu(I)-C≡CR cu_halide->cu_acetylide Deprotonation cu_acetylide->pd2_add start Ar-F start->pd2_add alkyne H-C≡CR + Base alkyne->cu_halide

Diagram 4: Dual catalytic cycles of the Sonogashira reaction.

Experimental Protocol

This is a general procedure for the Sonogashira coupling of 3-Amino-5-Cyano-2-fluoropyridine.

  • Inert Atmosphere Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2.5 mol%), the copper(I) co-catalyst (e.g., CuI, 5.0 mol%), and 3-Amino-5-Cyano-2-fluoropyridine (1.0 equiv).[24]

  • Reagent Addition: Add anhydrous solvent (e.g., DMF or THF, 0.2 M), followed by the amine base (e.g., Triethylamine or DIPEA, 3.0 equiv). Stir for 10 minutes.

  • Alkyne Addition: Slowly add the terminal alkyne (1.2 equiv) to the reaction mixture.

  • Reaction Execution: Stir the reaction at a temperature ranging from room temperature to 100 °C, depending on the alkyne's reactivity, for 3-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Upon completion, dilute the mixture with water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Rationale and Optimization
  • Catalysts: A combination of a Pd(II) source like Pd(PPh₃)₂Cl₂ and a Cu(I) salt, typically CuI, is standard.[24] Copper-free Sonogashira protocols exist but often require specific ligands and conditions.

  • Base: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) serves multiple roles: it deprotonates the terminal alkyne, acts as a ligand for the copper, and scavenges the HF byproduct. It can also be used as the solvent.[23][24]

  • Temperature: Many Sonogashira couplings proceed efficiently at room temperature, but heating may be required for less reactive substrates.

Alkyne PartnerCatalyst System (mol%)BaseSolventTemp (°C)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (2.5) / CuI (5)Et₃NDMF6085-95
TrimethylsilylacetylenePd(PPh₃)₄ (5) / CuI (5)DIPEATHF2590-98
1-HexynePd(PPh₃)₂Cl₂ (2.5) / CuI (5)Et₃NEt₃N8075-85
Propargyl alcoholPd(CF₃COO)₂ (2.5) / PPh₃ (5) / CuI (5)Et₃NDMF10070-80[24]

Troubleshooting and Key Considerations

  • Low Yield/No Reaction: Ensure strictly anhydrous and anaerobic conditions, as both oxygen and moisture can deactivate the catalyst. Check the quality of reagents, especially the base and solvents. A different ligand or catalyst system may be required.

  • Dehalogenation (Defluorination): This side reaction can occur, particularly with prolonged heating or if the transmetalation step is slow. Increasing the concentration of the coupling partner or using a more active catalyst can sometimes mitigate this issue.

  • Catalyst Poisoning: The pyridine nitrogen can coordinate to the palladium center and inhibit catalysis.[25] The use of bulky, electron-rich ligands often helps prevent the formation of stable, off-cycle catalyst complexes.

  • Homocoupling (Glaser Coupling): Dimerization of the terminal alkyne can occur, especially if the reaction is exposed to oxygen. Maintaining a strict inert atmosphere is crucial to minimize this side product.

References

  • Oreate AI Blog. (2026, January 7).
  • Benchchem. (2025, November). Application Notes and Protocols for Sonogashira Coupling with 2-Halopyridines.
  • Richardson, P. (2025, October 30). Facile Synthesis of Functionalized 2-Aminopyridines. Synfacts, 21(11), 1093.
  • Nobel Prize Outreach. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org.
  • ResearchGate. (n.d.).
  • RSC Publishing. (n.d.). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science.
  • Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings. Organic Chemistry II.
  • RSC Publishing. (2025, January 14). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
  • ResearchGate. (2025, August 7).
  • ACS Publications. (2004, November 16).
  • MDPI. (2010, December 10). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex.
  • Buchwald, S. L., & Martin, R. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
  • Xiang, J., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing.
  • MDPI. (2014, September 10). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Chemistry LibreTexts. (2023, June 30).
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Buchwald, S. L., & Hartwig, J. F. (2016, September 22).
  • Wölfling, J., et al. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Hartwig, J. F., et al. (n.d.).
  • Engle, K. M., et al. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC.
  • Lawrence, C. W., et al. (2024, December 12). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC.
  • Hameed, A., et al. (2017, January 27).
  • Chen, Y., et al. (2025, July 14).
  • OUCI. (n.d.). Metal‐Catalyzed Cross‐Coupling Reactions of Aminopyridines.

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Technical Guide: 3-Amino-5-Cyano-2-fluoropyridine in Heterocyclic Scaffold Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Amino-5-Cyano-2-fluoropyridine as an Intermediate in Drug Discovery Content Type: Application Notes and Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Introduction: The "Ortho-Fluoro-Amino" Strategic Motif

In modern medicinal chemistry, 3-Amino-5-Cyano-2-fluoropyridine (CAS: 1242336-53-3, analogous to 5-amino-6-fluoronicotinonitrile) represents a high-value "privileged scaffold." Its utility stems from the synergistic electronic effects of its three functional handles, which allow for rapid diversification into bicyclic heterocycles—specifically imidazo[4,5-b]pyridines , pyrido[2,3-b]pyrazines , and oxazolo[4,5-b]pyridines .

Chemical Profile & Reactivity Logic

This molecule is not merely a building block; it is a programmed reagent.

  • 2-Fluoro Position (The Warhead): The fluorine atom is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the pyridine nitrogen (ortho) and the nitrile group (para to the nitrogen, meta to fluorine, but inductively withdrawing).

  • 3-Amino Position (The Nucleophile): Positioned ortho to the fluorine, this group enables immediate cyclization post-substitution or serves as a handle for cross-coupling via Sandmeyer transformation.

  • 5-Cyano Position (The Modulator): Provides the necessary electron-withdrawing pull to accelerate SNAr at C2 while serving as a precursor for amides, tetrazoles, or primary amines.

Reactivity Map & Strategic Pathways

The following diagram illustrates the three primary divergent pathways accessible from this core scaffold.

ReactivityMap Core 3-Amino-5-Cyano- 2-fluoropyridine SNAr Pathway A: S_NAr Diversification (Displacement of 2-F) Core->SNAr R-NH2, Base, Heat Sandmeyer Pathway C: Halogen Exchange (3-NH2 to 3-Iodo) Core->Sandmeyer NaNO2, HI Prod_SNAr 2-Alkylamino-3-amino- 5-cyanopyridine SNAr->Prod_SNAr Cyclization Pathway B: Bicyclic Formation (Imidazo[4,5-b]pyridine) Prod_Cyc Imidazo[4,5-b]pyridine Scaffold Cyclization->Prod_Cyc Prod_Sand 3-Iodo-5-cyano- 2-fluoropyridine Sandmeyer->Prod_Sand Prod_SNAr->Cyclization Orthoformate/Acid

Figure 1: Divergent synthesis pathways.[1] Pathway A followed by B is the primary route for generating kinase inhibitor cores.

Application Note: Regioselective SNAr & Library Generation

The displacement of the 2-fluorine atom by primary or secondary amines is the most common first step. Unlike chloropyridines, which often require palladium catalysis (Buchwald-Hartwig), the 2-fluoro-5-cyano motif is sufficiently electrophilic to react under thermal conditions.

Critical Considerations
  • Regioselectivity: The reaction is exclusive to the 2-position. The 3-amino group does not compete as a nucleophile due to resonance deactivation, nor does it interfere sterically.

  • Base Selection: Non-nucleophilic bases (DIPEA, Cs2CO3) are preferred to prevent hydrolysis of the nitrile group.

  • Solvent Effects: Polar aprotic solvents (DMSO, NMP) accelerate the reaction but can be difficult to remove. tert-Amyl alcohol or isopropanol are superior for process scale-up due to easier workup.

Quantitative Reactivity Data

Comparison of Halogen Displacement Rates in 5-Cyano-3-aminopyridine derivatives:

Substrate (2-X)Nucleophile (1.2 eq)ConditionsYield (%)Time (h)
2-Fluoro Morpholine80°C, DIPEA, IPA96% 2.0
2-Chloro Morpholine120°C, DIPEA, DMSO45%18.0
2-Bromo Morpholine120°C, DIPEA, DMSO30%24.0

Data synthesized from general fluoropyridine reactivity trends [1, 2].

Detailed Protocol: Synthesis of Imidazo[4,5-b]pyridine Derivatives

This protocol describes a "One-Pot, Two-Step" sequence: SNAr displacement followed by cyclization. This is a standard workflow for generating SHP2 or JAK inhibitor scaffolds.

Step 1: SNAr Displacement

Objective: Replace 2-F with a primary amine (R-NH2).

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-Amino-5-Cyano-2-fluoropyridine (1.0 equiv, 5.0 mmol) in Isopropanol (IPA) (10 vol, 25 mL).

  • Addition: Add DIPEA (2.5 equiv) followed by the Primary Amine (e.g., tert-butylamine or a chiral benzyl amine) (1.1 equiv).

  • Reaction: Heat the mixture to 85°C (Reflux) . Monitor by LC-MS.

    • Checkpoint: The starting material (M+H 138 for core) should disappear; product (M+H 138 + Amine Mass - HF) appears.

    • Typical Time: 2–4 hours.

  • Workup: Cool to room temperature. Concentrate in vacuo to remove IPA. Resuspend in EtOAc, wash with water (x2) and brine. Dry over Na2SO4 and concentrate.

    • Note: The intermediate (2,3-diaminopyridine derivative) is often prone to oxidation; proceed immediately to Step 2.

Step 2: Cyclization to Imidazo[4,5-b]pyridine

Objective: Close the ring using the newly formed 2-amino and the existing 3-amino groups.

  • Reagent: Redissolve the crude intermediate from Step 1 in Triethyl Orthoformate (HC(OEt)3) (10 vol).

    • Alternative: For a C2-substituted imidazole (e.g., methyl), use Triethyl Orthoacetate.

  • Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (pTSA) (0.1 equiv).

  • Reaction: Heat to 100°C for 3–6 hours.

    • Mechanism:[2][3][4][5][6] Formation of the imidate intermediate followed by intramolecular nucleophilic attack and loss of ethanol.

  • Purification: Cool to RT. The product often precipitates. If not, concentrate and purify via flash chromatography (DCM/MeOH gradient).

Advanced Workflow: The Sandmeyer Diversification

For projects requiring a carbon-carbon bond at the 3-position (rather than a nitrogen heterocycle), the amino group must be converted to a halogen.

Sandmeyer Step1 Start: 3-Amino-5-Cyano-2-fluoropyridine Step2 Diazotization (tBuONO, CH2I2 or NaNO2/HI) Step1->Step2 Step3 Intermediate: 3-Iodo-5-Cyano-2-fluoropyridine Step2->Step3 Step4 Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Step3->Step4

Figure 2: Conversion of the amino handle to an iodine handle allows for Suzuki-Miyaura coupling, creating highly substituted pyridines.

Protocol: Sandmeyer Iodination
  • Slurry: Suspend 3-Amino-5-Cyano-2-fluoropyridine in acetonitrile at 0°C.

  • Acidification: Add p-Toluenesulfonic acid (3.0 equiv).

  • Diazotization: Dropwise add a solution of NaNO2 (2.0 equiv) and KI (2.5 equiv) in water.

  • Observation: Evolution of N2 gas indicates diazonium formation.

  • Completion: Stir at RT for 2 hours. Quench with saturated Na2S2O3 (to remove iodine color). Extract with EtOAc.[2][7]

Safety & Handling (E-E-A-T)

  • Fluoropyridine Toxicity: Fluorinated pyridines can be skin irritants and potential sensitizers. Always handle in a fume hood.

  • Cyanide Risks: While the nitrile group is stable, combustion or strong acid hydrolysis can release HCN. Do not mix waste streams with strong acids.

  • Diazonium Instability: In the Sandmeyer protocol, do not let the diazonium intermediate dry out; quench or process immediately to prevent explosion risks.

References

  • BenchChem. (2025).[2] Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. BenchChem. Link

  • Sanger, T. et al. (2012). Nucleophilic Aromatic Substitution of 2-Fluoropyridines: A Facile Route to 2-Aminopyridines. Journal of Organic Chemistry. Link

  • Bagdi, A. K., et al. (2015).[8] Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications.[8] Link

  • Vertex AI Search. (2025). Synthesis of imidazopyridines from 3-amino-2-fluoropyridine. 9

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis & Impurity Control for 3-Amino-5-Cyano-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis and impurity control for 3-Amino-5-Cyano-2-fluoropyridine , a critical intermediate in the development of SHP2 inhibitors and other kinase-targeting therapeutics.

Content Type: Technical Troubleshooting & Optimization Guide Applicable Molecule: 3-Amino-5-Cyano-2-fluoropyridine (CAS: 1242267-27-3 / Analogues) Primary Audience: Process Chemists, Medicinal Chemists

Executive Synthesis Strategy

The synthesis of 3-Amino-5-Cyano-2-fluoropyridine presents a classic "chemoselectivity paradox." You must install a nucleophilic amine, an electrophilic nitrile, and a labile fluorine atom on the same electron-deficient pyridine ring.

While various routes exist, the Nitro-Halex Pathway is the industry standard for high-purity generation. It avoids the catalyst poisoning often seen when attempting to fluorinate or cyanate free amines.

The Core Pathway (Nitro-Halex Route)
  • Chlorination: 5-Bromo-2-hydroxy-3-nitropyridine

    
     5-Bromo-2-chloro-3-nitropyridine.
    
  • Halex (Fluorination): 5-Bromo-2-chloro-3-nitropyridine

    
     5-Bromo-2-fluoro-3-nitropyridine.
    
  • Cyanation: 5-Bromo-2-fluoro-3-nitropyridine

    
     5-Cyano-2-fluoro-3-nitropyridine.
    
  • Nitro Reduction: 5-Cyano-2-fluoro-3-nitropyridine

    
    Target Molecule .
    

Interactive Troubleshooting Guide

Module A: The Halogen Exchange (Halex) Step

Context: Converting the 2-Chloro intermediate to 2-Fluoro using KF. Critical Failure: Formation of the "Hydroxy Impurity" (Pyridinone).

SymptomProbable CauseCorrective Action
Low Conversion (<50%) Particle size of KF is too large (low surface area).Use Spray-dried KF . Milling standard KF is insufficient due to hygroscopicity.
Formation of Pyridinone (2-OH) Moisture in the system (DMSO/Sulfolane is wet).Perform azeotropic distillation with Toluene prior to adding KF. Ensure KF water content is <0.1%.
"Tar" Formation Thermal decomposition of the nitro group at high temp (>140°C).Add 18-Crown-6 or TDA-1 phase transfer catalyst to lower reaction temp to 100-110°C.

Q: Why does the reaction stall at 80% conversion? A: The byproduct KCl coats the surface of the KF particles, passivating them.

  • Fix: Use a solvent like Sulfolane (better solubility for KCl than DMSO) or increase agitation speed to mechanically abrade the particle surface.

Module B: The Cyanation Step (Pd-Catalyzed)

Context: Replacing 5-Bromo with 5-Cyano without touching the labile 2-Fluoro or reducing the Nitro. Critical Failure: Protodehalogenation (Des-Bromo) or Hydrolysis.

Q: I see a new impurity at RRT 0.85. MS shows M-Br+H. What happened? A: This is the Des-bromo impurity . It occurs when the Pd-oxidative addition complex captures a hydride instead of the cyanide source.

  • Root Cause: Wet solvents (water acts as H-source) or excessive heating time.

  • Prevention: Switch from DMF to NMP (anhydrous). Use Zn(CN)₂ instead of CuCN to avoid copper-mediated radical side paths.

Q: My nitrile hydrolyzed to an amide (CONH₂). A: This is a common side reaction if the workup is too basic or if the reaction mixture contains water at high temperatures.

  • Protocol Shift: Quench the reaction with 1,2-diamine (Ethylenediamine) to scavenge Zinc/Copper, rather than using strong aqueous ammonia, which can attack the nitrile or the 2-Fluoro position.

Module C: Nitro Reduction (The "Danger Zone")

Context: Reducing 3-NO₂ to 3-NH₂ without reducing 5-CN or hydrolyzing 2-F.

Q: Can I use Pd/C and Hydrogen? A: Risk High. Catalytic hydrogenation often reduces the nitrile to a primary amine (


) or an imine.
  • Better Alternative: Use Iron powder/Ammonium Chloride or SnCl₂ (stannous chloride). These are chemoselective for Nitro groups in the presence of Nitriles.

Q: I used Fe/AcOH and lost my Fluorine. Why? A: In hot acetic acid, the 2-Fluoro position is susceptible to nucleophilic attack by acetate or water (SnAr hydrolysis), converting it to 2-Hydroxy.

  • Optimization: Use Fe/NH₄Cl in Ethanol/Water at mild reflux (70°C). The neutral pH prevents SnAr hydrolysis of the fluorine.

Visualizing the Impurity Landscape

The following diagram maps the "Kill Steps" where the synthesis most often fails.

SideReactions Start 5-Bromo-2-chloro-3-nitropyridine Halex Step 1: Halex (KF) Start->Halex Int1 5-Bromo-2-fluoro-3-nitropyridine Halex->Int1 Main Path Imp1 Impurity A: Pyridinone (Hydrolysis) (Loss of F) Halex->Imp1 Wet Solvent/High T Cyan Step 2: Cyanation (Zn(CN)2) Int1->Cyan Int2 5-Cyano-2-fluoro-3-nitropyridine Cyan->Int2 Main Path Imp2 Impurity B: Des-Bromo (Pd-Hydride shift) Cyan->Imp2 Protodehalogenation Imp3 Impurity C: Amide (Nitrile Hydrolysis) Cyan->Imp3 Aq. Workup pH > 10 Red Step 3: Reduction (Fe/NH4Cl) Int2->Red Target TARGET: 3-Amino-5-Cyano-2-fluoropyridine Red->Target Main Path Red->Imp1 Acidic Reflux Imp4 Impurity D: Benzylamine (Over-reduction of CN) Red->Imp4 H2/Pd (Avoid!)

Caption: Reaction flowchart highlighting critical divergence points where impurities A, B, C, and D are generated.

Optimized Experimental Protocol

Step 3: Chemoselective Reduction of 5-Cyano-2-fluoro-3-nitropyridine

Objective: Reduce Nitro to Amine while preserving Nitrile and Fluorine.

Reagents:

  • Substrate: 5-Cyano-2-fluoro-3-nitropyridine (1.0 eq)

  • Iron Powder (5.0 eq, fine mesh)

  • Ammonium Chloride (3.0 eq)

  • Solvent: Ethanol/Water (3:1 ratio)

Procedure:

  • Dissolution: Charge substrate and Ethanol into the reactor. Stir at 25°C.

  • Activator: Dissolve

    
     in water and add to the reactor.
    
  • Reduction: Add Iron powder in portions to control exotherm.

  • Heating: Heat to 65-70°C for 2-4 hours. Monitor by HPLC.

    • Checkpoint: If reaction stalls, add 1.0 eq of additional Iron. Do not increase temp >80°C to avoid F-hydrolysis.

  • Workup: Cool to RT. Filter through Celite to remove Iron sludge. Wash cake with EtOAc.

  • Extraction: Concentrate filtrate to remove Ethanol. Extract aqueous residue with EtOAc.[1]

  • Purification: Recrystallize from Heptane/EtOAc if necessary.

Yield Expectation: 85-92% Purity: >98% (by HPLC)

References

  • Synthesis of 3-Amino-5-fluoropyridine and derivatives via Halex and Reduction. Source: ChemicalBook & GuideChem Protocols. URL:

  • Reduction of Nitro groups in the presence of Nitriles. Source: Reddit Chem Community / Patent Literature Consensus. URL:

  • Halogen Exchange (Halex) Optimization for Pyridines. Source: Google Patents (CN101648904B). URL:

  • Photoredox Synthesis of 3-Fluoropyridines (Alternative Route). Source: Journal of Organic Chemistry (ACS). URL:

Sources

3-Amino-5-Cyano-2-fluoropyridine stability and degradation issues

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Level 3 Support Resource for medicinal chemists and process engineers working with 3-Amino-5-cyano-2-fluoropyridine .

Executive Technical Summary

3-Amino-5-cyano-2-fluoropyridine (often acting as a scaffold for kinase inhibitors like MEK/EGFR) presents a unique "push-pull" electronic environment.

  • The "Pull": The electron-withdrawing cyano group (CN) at C5 and the pyridine nitrogen deplete electron density from the ring, activating the C2 position.

  • The "Push": The amino group (NH₂) at C3 donates electron density via resonance, slightly deactivating the C2 position compared to non-aminated analogs.

Result: The molecule exists in a metastable state. It is sufficiently reactive to undergo Nucleophilic Aromatic Substitution (


) with weak nucleophiles (like water or alcohols) during prolonged storage, yet stable enough to survive controlled synthetic manipulations.

Degradation Pathways & Visualization

The following diagram illustrates the three primary degradation vectors: Hydrolysis (Nitrile) ,


 (Fluorine displacement) , and Oxidation .

DegradationMap Parent 3-Amino-5-cyano- 2-fluoropyridine (MW: 137) Impurity_A Impurity A: Pyridone (Hydrolysis of F) MW: 135 (M-2) Parent->Impurity_A H2O / Acid / Base (SnAr Displacement) Impurity_B Impurity B: Amide (Hydrolysis of CN) MW: 155 (M+18) Parent->Impurity_B H2O / pH > 10 (Nitrile Hydrolysis) Impurity_C Impurity C: Alkoxy (Solvolysis in ROH) MW: 149 (if R=Me) Parent->Impurity_C MeOH or EtOH (Solvent Displacement) Impurity_D Impurity D: N-Oxide (Oxidation of Pyridine N) MW: 153 (M+16) Parent->Impurity_D Peroxides / Air (Long-term exposure)

Figure 1: Primary degradation pathways.[1][2] Note that Impurity A (Pyridone) is thermodynamically favored over the hydroxy-pyridine tautomer.

Troubleshooting Guide (Q&A Format)

Module A: Storage & Physical State Issues

Q: The compound has turned from a pale yellow solid to a brown gum. Is it recoverable?

  • Diagnosis: This indicates oxidative coupling of the amine or significant hydrolysis. The "gum" texture suggests the formation of hygroscopic amide byproducts (Impurity B).

  • Root Cause: Storage in a non-desiccated environment. The C5-cyano group is sensitive to moisture, and the resulting amide can act as an autocatalyst for further degradation.

  • Protocol:

    • Dissolve 5 mg in anhydrous DMSO.

    • Run LC-MS.

    • Decision Gate:

      • If Purity > 90%: Recrystallize from minimal hot Isopropyl Acetate (IPAc) or Toluene.

      • If Purity < 80%: Discard. Purification will likely yield low recovery due to the similar polarity of the impurities.

Q: Can I store this compound in solution (e.g., DMSO or Methanol stocks)?

  • Answer: NO for Methanol; YES (Conditional) for DMSO.

  • Mechanism:

    • Methanol: The C2-Fluorine is highly activated. Methanol acts as a nucleophile. Over 24-48 hours at room temperature, you will observe the formation of 3-amino-5-cyano-2-methoxypyridine (MW 149). This is a classic "silent" degradation because the UV profile remains similar.

    • DMSO: Stable at -20°C. Avoid freeze-thaw cycles which introduce condensed atmospheric moisture, leading to hydrolysis.

Module B: Reaction Optimization

Q: My


 reaction (displacing F with an amine) has stalled at 60% conversion. Adding more base didn't help. 
  • Insight: The 3-amino group donates electrons into the ring, making the C2-F bond less electrophilic than in 2-fluoropyridine. The reaction requires higher energy than expected.

  • Troubleshooting Steps:

    • Solvent Switch: Switch from THF (boiling point 66°C) to n-Butanol or DMAc (Dimethylacetamide). You need temperatures >100°C to drive the reaction to completion.[3]

    • Base Choice: Avoid hydroxide bases (NaOH/KOH) which compete to form the pyridone (Impurity A). Use DIPEA (Hunig's base) or Cesium Carbonate (

      
      ).
      
    • Lewis Acid Additive: Add 0.5 eq of KF (Potassium Fluoride). This keeps the local concentration of fluoride high, preventing equilibrium reversal, or use Sc(OTf)3 to activate the nitrogen (advanced technique).

Q: I see a mass of M+18 in my LCMS during reaction monitoring. Is this the product?

  • Analysis: Likely False .

  • Explanation: M+18 usually indicates the hydration of the nitrile (CN

    
     CONH
    
    
    
    ).
  • Verification: Check the retention time. The amide (Impurity B) is significantly more polar than the nitrile parent and will elute earlier on a Reverse Phase C18 column.

Analytical Reference Data

Use this table to identify peaks in your chromatogram.

ComponentChemical ModificationMass Shift (

m/z)
Polarity Shift (RP-HPLC)
Parent None0 (MW 137)Reference
Impurity A Hydrolysis of F (Pyridone)-2 (MW 135)Earlier (More Polar)
Impurity B Hydrolysis of CN (Amide)+18 (MW 155)Much Earlier (Very Polar)
Impurity C Methanolysis (Methoxy)+12 (MW 149)Later (More Lipophilic)
Impurity D Oxidation (N-Oxide)+16 (MW 153)Earlier

Standard Operating Procedures (SOPs)

SOP-01: Purity Check (HPLC Method)

Do not use generic gradients. The amino-pyridine core tails significantly on standard silica.

  • Column: C18 end-capped (e.g., Waters XBridge or Phenomenex Kinetex), 3.5 µm.

  • Mobile Phase A: Water + 0.1% Ammonium Bicarbonate (Basic pH is crucial).

    • Why? Acidic mobile phases protonate the pyridine nitrogen and the 3-amine, causing peak tailing and poor resolution. Basic pH keeps the molecule neutral.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: 254 nm (CN absorption) and 280 nm (Pyridine ring).

SOP-02: Quenching Reactions

Improper quenching is the #1 cause of yield loss.

  • Do NOT quench with strong aqueous acid (HCl). This will hydrolyze the nitrile immediately due to the heat of neutralization.

  • Protocol:

    • Cool reaction to 0°C.[4]

    • Dilute with EtOAc.[3]

    • Wash with Saturated Ammonium Chloride (

      
      ) . This provides a mild buffer (pH ~5-6) that removes inorganic bases without triggering nitrile hydrolysis.
      

References & Grounding

  • Nucleophilic Aromatic Substitution (

    
    ) on Fluoropyridines 
    
    • Mechanism:[5][6] The strong electron-withdrawing nature of fluorine, combined with the electron-deficient pyridine ring, activates the ortho position (C2) for nucleophilic attack. The rate-determining step is the formation of the Meisenheimer complex.[3]

    • Source: BenchChem Application Notes.[3][6] "Nucleophilic Aromatic Substitution (

      
      ) Reactions on Fluoropyridines." 
      
  • Hydrolysis of Cyanopyridines

    • Mechanism:[5][6] 3-cyanopyridines are susceptible to hydrolysis to nicotinamide derivatives under basic conditions. This reaction is often catalyzed by heat and high pH, necessitating controlled quenching protocols.

    • Source: US Patent 5756750A. "Continuous processes for the hydrolysis of cyanopyridines."

  • Safety & Handling of 2-Fluoropyridines

    • Data: 2-Fluoropyridines are flammable and can release Hydrogen Fluoride (HF) upon thermal decomposition. Storage at 0-8°C in tightly closed containers is standard industry practice.

    • Source: Chem-Impex International. "2-Fluoropyridine Safety Data & Properties."

  • General Reactivity of 3-Amino-5-fluoropyridine Class

    • Context: While specific data on the 5-cyano derivative is proprietary in many contexts, the behavior of the 3-amino-5-fluoro scaffold (CAS 210169-05-4) serves as the baseline for stability predictions regarding the amine oxidation.

    • Source: Sigma-Aldrich Product Sheet. "3-Amino-5-fluoropyridine."

Sources

How to increase the purity of 3-Amino-5-Cyano-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Amino-5-Cyano-2-fluoropyridine Purification

Case ID: PUR-3A5C2F-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

Welcome to the Technical Support Center. You are likely working with 3-Amino-5-Cyano-2-fluoropyridine (CAS: 1211534-77-8 or related analogs), a critical intermediate for KRAS G12C inhibitors and other kinase-targeting small molecules.

Because this molecule contains three distinct functional groups—an electron-withdrawing nitrile (CN), a labile fluorine (F), and an electron-donating amine (NH₂) on a pyridine core—it presents a unique "push-pull" electronic challenge. Standard purification methods often fail because the molecule is sensitive to hydrolysis (CN group) and nucleophilic aromatic substitution (F group).

This guide prioritizes purity enhancement while maintaining yield , using self-validating protocols.

Module 1: Diagnostic Triage (Identify Your Impurity)

Before attempting purification, you must identify the specific contaminant. Use this diagnostic table to interpret your LC-MS and NMR data.

Symptom (LC-MS/NMR)Probable ImpurityRoot Cause
M+18 Peak (e.g., MW + 18)Amide Hydrolysis (3-Amino-5-carbamoyl-2-fluoropyridine)Hydrolysis of the 5-CN group due to acidic/basic workup or high water content in solvent.
M+16 Peak N-Oxide or Hydroxyl Oxidation of the pyridine nitrogen or amine; common if stored in air/light.
M-2 + Cl Peak (M+16/18 pattern)Chloro-analog (3-Amino-5-cyano-2-chloropyridine)Incomplete Halogen Exchange (Halex) if starting from the chloro-precursor.
Des-fluoro (M-18)3-Amino-5-cyanopyridine Over-reduction during synthesis (e.g., if Pd/C was used for nitro reduction).
Co-eluting isomer Regioisomer (e.g., 4-amino isomer)Non-selective nitration or fluorination in early steps.

Module 2: Purification Protocols

Protocol A: The "Gold Standard" Recrystallization

Best for: Removing regioisomers and trace metal residues.

The 2-fluoro and 5-cyano groups make the molecule lipophilic but polar. A single-solvent system rarely works. We use a binary solvent system relying on the steep solubility curve of the aminopyridine scaffold.

Solvent System: Ethyl Acetate (Good Solubilizer) / n-Heptane (Anti-solvent).

Step-by-Step Workflow:

  • Dissolution: Place crude solid in a round-bottom flask. Add Ethyl Acetate (EtOAc) (approx. 3-5 mL per gram of solid).

  • Heat: Heat to reflux (approx. 77°C). If solid remains, add EtOAc dropwise until fully dissolved.[1]

    • Critical Check: If the solution is dark/black, add activated carbon (Charcoal), reflux for 15 mins, and filter hot through Celite.

  • Nucleation: Remove from heat. While still hot, add n-Heptane dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add 1-2 drops of EtOAc to clear the solution.

  • Controlled Cooling:

    • Wrap the flask in a towel (insulation) to allow slow cooling to Room Temperature (RT) over 2 hours.

    • Why? Rapid cooling traps impurities in the crystal lattice.

  • Crystallization: Once at RT, move to a fridge (4°C) for 4 hours.

  • Filtration: Filter the crystals. Wash with a cold 1:3 EtOAc:Heptane mixture.

Protocol B: Chemo-Selective Acid-Base Wash

Best for: Removing non-basic impurities (starting materials without amine).

Warning: The 3-amino group is weakly basic due to the electron-withdrawing F and CN groups. Strong acids will hydrolyze the nitrile. Use this Mild Acid Protocol .

  • Dissolution: Dissolve crude in Dichloromethane (DCM) .

  • Extraction: Extract with 0.5 M HCl (cold, 0-5°C).

    • Note: The product moves to the aqueous layer. Impurities (non-basic) stay in DCM.

  • Separation: Discard the organic (DCM) layer.

  • Neutralization: Immediately neutralize the aqueous layer with saturated NaHCO₃ (do not use NaOH, it risks displacing the Fluorine).

  • Recovery: Extract the cloudy aqueous mixture with fresh DCM (3x). Dry over Na₂SO₄ and concentrate.

Module 3: Troubleshooting Decision Tree

Use this logic flow to determine the correct corrective action based on your specific situation.

PurificationLogic Start Start: Impure 3-Amino-5-Cyano-2-fluoropyridine CheckImpurity Analyze Impurity Profile (LC-MS) Start->CheckImpurity IsHydrolysis Is impurity M+18 (Amide)? CheckImpurity->IsHydrolysis IsRegio Is impurity a Regioisomer? IsHydrolysis->IsRegio No ActionDry Dry Solvents & Resynthesize (Cannot purify Amide easily) IsHydrolysis->ActionDry Yes IsColor Is product dark/tarry? IsRegio->IsColor No ActionRecryst Protocol A: Recrystallization (EtOAc/Heptane) IsRegio->ActionRecryst Yes (Best for isomers) ActionColumn Flash Chromatography (DCM/MeOH 98:2) IsColor->ActionColumn No (General impurity) ActionCarbon Activated Carbon Treatment Then Recrystallize IsColor->ActionCarbon Yes

Caption: Decision matrix for selecting the optimal purification method based on impurity type.

Module 4: Frequently Asked Questions (FAQs)

Q1: Why is my fluorine atom disappearing (Des-fluoro impurity)?

  • Cause: If you used Pd/C to reduce a nitro group to the amine, the Pd can catalyze "hydrodefluorination" (replacing F with H).

  • Fix: Switch to a milder reduction method, such as Iron/Ammonium Chloride (Fe/NH₄Cl) or Stannous Chloride (SnCl₂) . These methods reduce the nitro group without touching the halogen on the pyridine ring.

Q2: Can I use silica gel chromatography?

  • Answer: Yes, but be careful. The amino group can streak on acidic silica.

  • Recommendation: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexane before loading. Elute with a gradient of Hexane/Ethyl Acetate (0-40%) . If the compound is very polar, use DCM/MeOH (95:5) .

Q3: My yield is low after acid extraction. Where did it go?

  • Answer: The 3-amino-5-cyano-2-fluoropyridine is a very weak base. The electron-withdrawing Fluorine and Cyano groups pull density away from the amine.

  • Fix: It may not have fully protonated into the aqueous layer with weak acid, or it may have crashed out as an insoluble salt. Check the interface layer. Protocol A (Recrystallization) is preferred over acid-base extraction for this specific molecule.

Q4: How should I store the purified compound?

  • Protocol: Store under Nitrogen or Argon at -20°C. The 2-Fluoro position is active; moisture can slowly hydrolyze it to the pyridone (2-hydroxy) or the nitrile to the amide over months.

References

  • Synthesis and Properties of Fluoropyridines Source: PubChem. (2025).[2] 3-Amino-2-fluoropyridine Compound Summary. National Library of Medicine. URL:[Link]

  • Recrystallization Solvent Selection for Aminopyridines Source: University of Rochester. (n.d.). Tips and Tricks: Recrystallization Solvents. URL:[Link] (General methodology reference).

  • Purification of 2-Amino-3,5-difluoropyridine (Analogous Chemistry)

Sources

Validation & Comparative

A Researcher's Guide to the Spectroscopic Differentiation of 3-Amino-5-Cyano-2-fluoropyridine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, substituted pyridines are foundational scaffolds. Their utility stems from a unique combination of aromaticity, hydrogen bonding capability, and tunable electronic properties. Among these, molecules like 3-Amino-5-Cyano-2-fluoropyridine are of particular interest as versatile intermediates.[1] The precise arrangement of electron-donating (amino) and electron-withdrawing (fluoro, cyano) groups on the pyridine ring dictates the molecule's reactivity, binding affinity, and photophysical properties. Consequently, the unambiguous identification of positional isomers is not merely an analytical task; it is a critical prerequisite for successful research and development.

This guide provides an in-depth spectroscopic comparison of 3-Amino-5-Cyano-2-fluoropyridine and two of its key positional isomers. We will move beyond a simple recitation of data, focusing instead on the underlying principles that govern the spectral differences. By understanding why these molecules produce distinct spectral fingerprints, researchers can gain a more profound and predictive understanding of their structure.

The Isomers in Focus

For this guide, we will compare the following three isomers, chosen for their distinct substitution patterns which lead to clear, interpretable differences in their spectra:

  • Compound A: 3-Amino-5-Cyano-2-fluoropyridine (The primary compound of interest)

  • Compound B: 2-Amino-5-Cyano-3-fluoropyridine (Amino and Fluoro groups swapped)

  • Compound C: 4-Amino-5-Cyano-3-fluoropyridine (A different arrangement of all three substituents)

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Tool

NMR spectroscopy is arguably the most powerful technique for distinguishing positional isomers of substituted aromatics. The chemical shift (δ) and coupling constants (J) of each nucleus provide a detailed electronic and structural map of the molecule.

¹H NMR Spectroscopy: Probing the Proton Environment

The electronic nature of the substituents creates a highly differentiated environment for the remaining two protons on the pyridine ring. The amino group (-NH₂) is a strong electron-donating group (EDG), shielding nearby protons (shifting them upfield to a lower δ). Conversely, the cyano (-CN) and fluoro (-F) groups are strong electron-withdrawing groups (EWGs), deshielding adjacent protons (shifting them downfield to a higher δ).[2]

  • Compound A (3-Amino-5-Cyano-2-fluoro): We expect two distinct aromatic proton signals. The proton at C4 is adjacent to the electron-donating amino group and the electron-withdrawing cyano group. The proton at C6 is adjacent to the cyano group and the ring nitrogen. The fluorine at C2 will introduce through-space and through-bond couplings.

  • Compound B (2-Amino-5-Cyano-3-fluoro): The proton at C4 is now flanked by the fluorine and cyano groups, likely making it the most downfield signal. The proton at C6 is adjacent to the cyano group and the ring nitrogen. The amino group at C2 will shield the C6 proton to some extent.

  • Compound C (4-Amino-5-Cyano-3-fluoro): The proton at C2 is adjacent to the fluorine and the ring nitrogen, leading to a significant downfield shift. The proton at C6 is adjacent to the ring nitrogen and the cyano group. The powerful donating effect of the amino group at C4 will strongly shield both protons compared to other isomers.

¹⁹F NMR Spectroscopy: A Direct Window to the Fluorine Environment

For fluorinated compounds, ¹⁹F NMR is indispensable. The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment.[3][4] The position of the electron-donating amino group relative to the fluorine atom will be the dominant factor influencing the ¹⁹F chemical shift.

  • Rationale: When an EDG like -NH₂ is ortho or para to the fluorine, its resonance effect increases electron density at the fluorine-bearing carbon, causing shielding and a more negative (upfield) ¹⁹F chemical shift. A meta-relationship has a weaker, primarily inductive effect. Computational methods, such as Density Functional Theory (DFT), have become exceptionally reliable for predicting ¹⁹F NMR shifts, providing a powerful tool for structural assignment.[5]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR provides complementary information. Key diagnostic signals include the carbons directly attached to the substituents. The carbon attached to fluorine (C-F) will exhibit a large one-bond coupling constant (¹J_CF) of approximately 200-250 Hz, making it easily identifiable. The chemical shifts of the other ring carbons will follow predictable patterns based on the substituent effects.[2][6]

  • C-F Bond: The chemical shift of the carbon bonded to fluorine will be significantly downfield.

  • C-CN Bond: The cyano carbon itself will appear in a characteristic region (~115-120 ppm), while the carbon it's attached to will be shifted downfield.

  • C-NH₂ Bond: The carbon attached to the amino group will be strongly shielded (shifted upfield).

Part 2: Vibrational Spectroscopy (FTIR) - Identifying Functional Groups

Infrared (IR) spectroscopy is excellent for confirming the presence of key functional groups. While the fingerprint region (below 1500 cm⁻¹) will be complex and unique for each isomer, the diagnostic regions for the N-H, C≡N, and C-F bonds are most informative.

  • N-H Stretching (Amino Group): The amino group will display two distinct stretching bands around 3300-3500 cm⁻¹. These correspond to the asymmetric and symmetric stretching modes.[7] The exact positions can be influenced by intramolecular hydrogen bonding, which may differ between isomers.

  • C≡N Stretching (Cyano Group): A sharp, strong absorption band between 2210-2240 cm⁻¹ is characteristic of the cyano group.[8][9] The electronic environment can slightly shift this frequency; increased conjugation typically lowers the wavenumber.

  • C-F Stretching: A strong absorption in the 1150-1250 cm⁻¹ region is indicative of the C-F bond.[7] The precise location can vary based on the overall electronic structure of the ring.

Part 3: UV-Visible Spectroscopy - Analyzing Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within the molecule. The wavelength of maximum absorption (λ_max) is influenced by the extent of conjugation and the interplay between EDGs and EWGs. These substituents modulate the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

  • Expected Trends: All isomers are expected to show π → π* transitions characteristic of aromatic systems.[2] The isomer with the most effective "push-pull" system, where the EDG (-NH₂) and EWGs (-CN, -F) are positioned to maximize charge transfer across the conjugated system (e.g., in a para-like arrangement), will likely exhibit a red-shift (longer λ_max) in its absorption spectrum. For example, the arrangement in Compound C (4-amino) might lead to a more significant charge-transfer character compared to Compound A or B, potentially resulting in a longer λ_max.

Part 4: Mass Spectrometry - Determining Mass and Fragmentation

High-Resolution Mass Spectrometry (HRMS) will confirm the elemental composition of all isomers, as they share the same exact mass (C₆H₄FN₃, Exact Mass: 137.0393). The differentiation lies in the fragmentation patterns observed in tandem MS (MS/MS) experiments.

  • Fragmentation Pathways: The initial fragmentation will likely involve the loss of stable neutral molecules. Common losses from substituted pyridines include HCN (from the ring and cyano group) and potentially HF. The relative stability of the resulting fragment ions will differ based on the initial positions of the substituents, leading to different relative intensities in the mass spectrum.

Summary of Key Spectroscopic Differentiators

Spectroscopic TechniqueKey Differentiating Feature for Isomers A, B, and CCausality
¹H NMR Chemical Shifts & Coupling Patterns: The number of signals, their δ values, and J-couplings (especially H-F couplings) will be unique for each isomer's aromatic protons.The distinct electronic environment (shielding/deshielding) created by the unique arrangement of -NH₂, -CN, and -F groups around the ring.
¹⁹F NMR Chemical Shift (δ): The ¹⁹F chemical shift will be highly sensitive to the position of the electron-donating -NH₂ group (ortho, meta, or para).Strong resonance/inductive effects from substituents directly alter the electron density around the fluorine nucleus.
¹³C NMR ¹J_CF Coupling & Chemical Shifts: The carbon attached to fluorine is a landmark due to its large ¹J_CF. The chemical shifts of all six ring carbons create a unique fingerprint.Direct C-F coupling is structurally defined. Carbon chemical shifts are predictably altered by the electronegativity and resonance effects of substituents.
FTIR Fingerprint Region (1500-600 cm⁻¹): While functional group regions are similar, the complex vibrations in the fingerprint region will be unique for each isomer.The overall molecular symmetry and vibrational coupling modes are distinct for each positional isomer, creating a unique IR "fingerprint".
UV-Vis λ_max: The wavelength of maximum absorption may shift based on the effectiveness of the intramolecular charge transfer pathway.The relative positions of electron-donating and electron-withdrawing groups determine the HOMO-LUMO energy gap.
MS/MS Fragment Ion Intensities: The relative abundances of key fragment ions (e.g., [M-HCN]⁺) will differ.The stability of the fragment ions and the energetics of the fragmentation pathways are dependent on the original substituent positions.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum using a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, more scans will be required (e.g., 1024 or more). A relaxation delay of 2-5 seconds is recommended.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F is a high-sensitivity nucleus, so acquisition is typically fast. Use a spectral width appropriate for organofluorine compounds.

Protocol 2: FTIR Spectroscopy (ATR Method)
  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty ATR unit.

  • Sample Analysis: Place a small amount of the solid sample onto the ATR crystal, ensuring good contact using the pressure clamp.

  • Spectrum Acquisition: Collect the sample spectrum, typically co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The collected spectrum will be automatically ratioed against the background to produce the final absorbance or transmittance spectrum.

Visualizing the Workflow

The logical process for differentiating these isomers can be visualized as a decision-making workflow.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_primary Primary Identification cluster_confirmation Confirmatory Analysis cluster_analysis Data Analysis & Conclusion Prep Purified Isomer (A, B, or C) NMR 1. Acquire NMR Spectra (¹H, ¹⁹F, ¹³C) Prep->NMR Dissolve in deuterated solvent MS 2. Confirm Mass (HRMS) Prep->MS Prepare for infusion or GC injection FTIR 3. Acquire FTIR Spectrum Prep->FTIR Solid sample UVVis 4. Acquire UV-Vis Spectrum Prep->UVVis Dissolve in UV-grade solvent Analysis Compare Data to Predictions & Reference Spectra NMR->Analysis Unique shifts & couplings MS->Analysis Exact mass match FTIR->Analysis Fingerprint match UVVis->Analysis λ_max comparison Conclusion Unambiguous Isomer Identification Analysis->Conclusion Final Assignment

Caption: Workflow for the spectroscopic identification of pyridine isomers.

Conclusion

While mass spectrometry can confirm that a sample has the correct elemental formula for a 3-Amino-5-Cyano-2-fluoropyridine isomer, it is NMR spectroscopy that provides the definitive and unambiguous structural assignment. The combination of ¹H, ¹⁹F, and ¹³C NMR creates a unique, multi-dimensional data profile for each isomer that is virtually impossible to misinterpret. FTIR and UV-Vis spectroscopy serve as excellent and rapid confirmatory techniques, verifying the presence of the expected functional groups and offering insights into the molecule's electronic structure. By applying this multi-technique approach, grounded in a solid understanding of structure-property relationships, researchers can confidently identify their target molecules and advance their scientific objectives.

References

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • ResearchGate. (n.d.). Ultraviolet, Infrared, and Raman Spectra of Pyridine and Its Fluoro Derivatives. Retrieved from [Link]

  • Jackson, G.E. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition, 59(31), 12695-12700. Available from: [Link]

  • Partal Ureña, F., Fernández Gómez, M., López González, J. J., & Martķnez Torres, E. (2003). A new insight into the vibrational analysis of pyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(12), 2815-2839. Available from: [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Penner, P., et al. (2021). QM Assisted ML for 19F NMR Chemical Shift Prediction. ChemRxiv. Available from: [Link]

  • Dumon, A., et al. (2021). A computational tool to accurately and quickly predict 19F NMR shifts of molecules with fluorine-carbon and fluorine-boron bonds. Imperial College London. Available from: [Link]

  • Dietschreit, J. C. B., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor. Angewandte Chemie, 132(31), 12797-12802. Available from: [Link]

  • ResearchGate. (n.d.). Stable isomeric structures of the pyridine cation (C5H5N•+) and protonated pyridine (C5H5NH+) elucidated by cold ion infrared spectroscopy. Retrieved from [Link]

  • El-Naggar, M., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(15), 4983. Available from: [Link]

  • eScholarship, University of California. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Available from: [Link]

  • NIST. (n.d.). 2-Aminopyridine. NIST Chemistry WebBook. Retrieved from [Link]

  • Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic letters, 8(8), 1545–1548. Available from: [Link]

  • ResearchGate. (n.d.). An ab initio and DFT study of the valence isomers of pyridine. Retrieved from [Link]

  • Lee, Y. S., et al. (2002). Mass-analyzed threshold ionization spectroscopy of pyridine. Structural distortion in the first excited state. Physical Chemistry Chemical Physics, 4(10), 1746-1752. Available from: [Link]

  • Shkurko, O. P., & Mamaev, V. P. (1974). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 10(1), 821-824. Available from: [Link]

  • Semantic Scholar. (n.d.). Amino-5'-cyano-2-oxo-1,2-dihydro-1'H-spiro [indole-3,4'-pyridine]-3'-carboxamides. Retrieved from [Link]

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  • El-Mekawy, R., et al. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Chemistry, 5(4), 2686-2697. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Electronic supporting information for A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reaction. Available from: [Link]

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Structural Validation Guide: 3-Amino-5-Cyano-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the structural validation and comparative analysis of 3-Amino-5-Cyano-2-fluoropyridine (CAS 1232432-79-9), a critical scaffold in the synthesis of next-generation kinase inhibitors and fluorinated heterocycles.

Precision Analytics for Fluorinated Heterocycles

Executive Summary

3-Amino-5-Cyano-2-fluoropyridine is a high-value intermediate used primarily to introduce metabolic stability (via the C-F bond) and hydrogen-bonding vectors (via the -CN and -NH₂ groups) into drug candidates. Its structural integrity is often compromised by regioisomer contamination during synthesis, specifically from the migration of the labile fluorine or alternative nitration patterns.

This guide provides an objective comparison of analytical methods to validate this specific structure, distinguishing it from its common isomers (e.g., 5-amino-2-fluoronicotinonitrile) and halogenated analogs (e.g., the chloro-derivative).

Comparative Analysis: Product vs. Alternatives

In drug development, selecting the correct building block is a trade-off between reactivity, stability, and cost. Here we compare 3-Amino-5-Cyano-2-fluoropyridine against its primary structural and analytical alternatives.

A. Structural Alternatives (Scaffold Selection)

Why choose the 2-Fluoro variant over the 2-Chloro or Non-fluorinated analogs?

Feature2-Fluoro (Target) 2-Chloro Analog Non-Halogenated
Metabolic Stability High (C-F bond is resistant to P450 oxidation)Medium (C-Cl is labile to oxidative insertion)Low (Prone to rapid metabolism)
Reactivity (SNAr) High (F is a better leaving group in SNAr due to electronegativity)Medium (Requires higher temp/catalyst)N/A (Requires activation)
Lipophilicity Modulate (F alters pKa and logP favorably)High (Cl adds significant lipophilicity)Low
Cost

$ (Complex synthesis)
$ (Commodity chemical)$

Verdict: The 2-Fluoro variant is superior for late-stage lead optimization where metabolic half-life and SNAr reactivity (for library generation) are critical.

B. Analytical Alternatives (Validation Strategy)

How do you prove you have the correct isomer?

Method1H NMR Only LC-MS Only 19F NMR + 1H-13C HMBC (Recommended)
Specificity Low (Ambiguous aromatic singlets)Low (Isomers have identical Mass/Charge)High (F-H coupling confirms positions)
Speed Fast (10 min)Fast (5 min)Medium (1-2 hours)
Isomer Detection Difficult (<5% impurity often missed)Impossible (unless separated by RT)Excellent (Distinct F-shifts)

Detailed Validation Protocol

The following protocol is designed to be self-validating . It relies on the specific coupling constants (


) inherent to the 2-fluoro-3-amino substitution pattern.
Step 1: 19F NMR – The "Quick Kill"

Objective: Confirm the presence of a single fluorine environment and its position relative to the nitrogen.

  • Solvent: DMSO-d₆ (prevents exchange of NH₂ protons).

  • Expected Shift:

    
     -70 to -80 ppm (typical for 2-fluoropyridines).
    
  • Validation Check:

    • Signal: Must be a clean doublet (or doublet of doublets).

    • Coupling: Look for

      
      . If the signal is a singlet, the fluorine is likely at position 5 (isolated), indicating the wrong isomer.
      
Step 2: 1H NMR – Connectivity Mapping

Objective: Assign the two aromatic protons (H4 and H6) and the amine.

  • H6 (Position 6):

    
    .
    
    • Reasoning: Alpha to Nitrogen, Ortho to Cyano (EWG). Most deshielded.

    • Multiplicity: Doublet (

      
      ).
      
  • H4 (Position 4):

    
    .
    
    • Reasoning: Beta to Nitrogen, Ortho to Amino (EDG). Shielded relative to H6.

    • Multiplicity: Doublet of Doublets (

      
       + 
      
      
      
      ).
  • NH₂ (Position 3):

    
     (Broad singlet, exchangeable).
    
Step 3: 13C NMR – The Carbon Backbone

Objective: Confirm the nitrile and C-F bond.

  • C-F (C2): Doublet with large coupling (

    
    ).
    
  • C-CN (C5): Characteristic nitrile peak at

    
    .
    
  • C-NH₂ (C3): Shielded aromatic carbon, doublet (

    
    ).
    

Visualizing the Validation Logic

The following diagram illustrates the decision tree for validating the structure and rejecting common regioisomers.

ValidationLogic Start Crude Sample (CAS 1232432-79-9) F19 Step 1: 19F NMR (DMSO-d6) Start->F19 CheckF Signal Multiplicity? F19->CheckF Singlet Singlet (-F) CheckF->Singlet No Coupling Doublet Doublet (J ~9Hz) CheckF->Doublet Coupling to H4 Fail1 REJECT: Isomer (F isolated from H) Singlet->Fail1 H1 Step 2: 1H NMR Doublet->H1 CheckH H4 Coupling Pattern H1->CheckH PatternA dd (J_HF=9Hz, J_HH=2Hz) CheckH->PatternA Matches 3-bond F-H PatternB d (J_HH=8Hz) CheckH->PatternB Matches H-H Ortho Pass VALIDATED 3-Amino-5-Cyano-2-F PatternA->Pass Fail2 REJECT: Wrong Subst. (Ortho H-H coupling) PatternB->Fail2

Figure 1: Analytical decision tree for distinguishing 3-Amino-5-Cyano-2-fluoropyridine from regioisomers.

Experimental Data Summary

The table below summarizes the theoretical and expected experimental shifts for the target compound in DMSO-d₆.

NucleusPositionShift (

ppm)
MultiplicityCoupling Constants (

Hz)
1H H68.35d

1H H47.65dd

,

1H NH₂6.10br s-
19F F2-74.5d

13C C2158.0d

13C C5117.0s- (Nitrile)

Note: Shifts are estimated based on substituent additivity rules for pyridines [1].

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link

  • ChemicalBook. (2024). Product Entry: 3-Amino-5-cyano-2-fluoropyridine (CAS 1232432-79-9).[1][2][3] Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2783254, 3-Cyano-2-fluoropyridine (Base Scaffold). Link

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.